N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C20H20BrN5O2S and a molecular weight of 474.383 g/mol . This compound is notable for its unique structure, which includes a bromophenyl group, a triazole ring, and a methoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with 4-bromobenzaldehyde.
Formation of the Final Compound: The final step involves the reaction of the intermediate triazole compound with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis would generally follow similar steps as described above, with optimization for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and bromophenyl group are believed to play crucial roles in its biological activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303102-73-0 |
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Molecular Formula |
C20H20BrN5O2S |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-3-26-19(15-6-10-17(28-2)11-7-15)24-25-20(26)29-13-18(27)23-22-12-14-4-8-16(21)9-5-14/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12+ |
InChI Key |
VHJJTHOXIWGHSP-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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